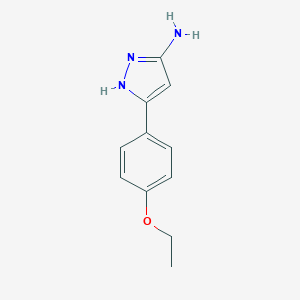

5-(4-ethoxyphenyl)-1H-pyrazol-3-amine

Description

The exact mass of the compound 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-ethoxyphenyl)-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-15-9-5-3-8(4-6-9)10-7-11(12)14-13-10/h3-7H,2H2,1H3,(H3,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCKUJMHTNSQBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=NN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374482 |

Source

|

| Record name | 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129117-13-1 |

Source

|

| Record name | 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 129117-13-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Multi-faceted Spectroscopic Guide to the Structural Elucidation of 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine

Abstract

This technical guide provides an in-depth, multi-platform spectroscopic analysis of the novel heterocyclic compound, 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond rote data presentation. It offers a holistic, field-expert approach to structural verification by integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each section explains the causality behind experimental choices, interprets the resulting data with authoritative grounding, and demonstrates how these orthogonal techniques coalesce to provide an unambiguous structural confirmation. Our protocols are designed as self-validating systems, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Structural Verification

The compound 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine belongs to the aminopyrazole class, a scaffold of significant interest in medicinal chemistry due to its prevalence in compounds exhibiting a wide range of biological activities. Before any meaningful biological or pharmacological evaluation can be undertaken, its molecular structure must be unequivocally confirmed. The presence of multiple functional groups—a primary amine, an aryl ether, and a pyrazole ring capable of tautomerism—necessitates a rigorous, multi-technique approach to eliminate structural ambiguity.

This guide provides a comprehensive framework for the complete spectroscopic characterization of this molecule, leveraging the distinct yet complementary information provided by Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy.

Molecular Structure:

Figure 1. Chemical Structure of 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine.

Mass Spectrometry: Determining the Molecular Blueprint

2.1 Expertise & Rationale: Why Electron Ionization (EI)-MS?

Mass spectrometry serves as the foundational analysis, providing the molecular weight and, through fragmentation, a veritable "blueprint" of the molecule's constituent parts. For a relatively small, thermally stable organic molecule like this, Electron Ionization (EI) is the chosen method. Its high-energy (70 eV) ionization process induces reproducible and extensive fragmentation, creating a rich, fingerprint-like spectrum that is highly informative for structural elucidation when compared to softer ionization techniques. The Nitrogen Rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, provides an immediate, low-level validation of the compound's elemental composition.

2.2 Experimental Protocol: EI-MS

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or gas chromatography inlet.

-

Ionization: The sample is bombarded with a beam of electrons at a standard energy of 70 eV.

-

Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated, separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole), and detected.

2.3 Predicted Data & Mechanistic Interpretation

The molecular formula is C₁₁H₁₃N₃O, yielding an exact mass of 203.1059 g/mol . The nominal molecular weight is 203, which is consistent with the presence of three nitrogen atoms.

Key Fragmentation Pathways: The primary fragmentation events in EI-MS are driven by the formation of the most stable carbocations and radical cations. For this molecule, cleavage is anticipated at the ether linkage and within the pyrazole ring.[1][2]

-

α-Cleavage at Ether: The C-O bond of the ethoxy group is a likely point of initial fragmentation. Loss of a methyl radical (•CH₃) from the ethoxy group results in a stable oxonium ion.

-

Benzylic-type Cleavage: Cleavage of the bond between the ethoxyphenyl ring and the pyrazole ring is highly probable, leading to a resonance-stabilized ethoxyphenyl cation.

-

Pyrazole Ring Fragmentation: Heterocyclic rings like pyrazole can undergo complex fragmentation. A characteristic loss of stable neutral molecules like N₂ or HCN is a well-documented pathway for pyrazole derivatives.[3]

Caption: Predicted EI-MS fragmentation pathway for 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine.

Table 1: Summary of Predicted Key Mass Spectrometry Fragments

| m/z Value | Predicted Fragment Ion | Significance |

|---|---|---|

| 203 | [C₁₁H₁₃N₃O]⁺• | Molecular Ion (M⁺•) |

| 188 | [M - CH₃]⁺ | Loss of a methyl radical from the ethoxy group |

| 174 | [M - N₂H]⁺ | Loss of diazene radical from the pyrazole ring |

| 159 | [M - C₂H₄]⁺• | McLafferty-type rearrangement and loss of ethene |

| 121 | [C₈H₉O]⁺ | Ethoxyphenyl cation fragment |

Infrared (IR) Spectroscopy: Identifying Functional Groups

3.1 Expertise & Rationale: The Vibrational Fingerprint

IR spectroscopy is an exceptionally powerful and rapid technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its specific vibrational modes (stretching, bending). This provides a "vibrational fingerprint" that directly validates the presence of the amine, ether, and aromatic/heterocyclic moieties. The choice of Attenuated Total Reflectance (ATR) is a modern, field-proven technique that requires minimal sample preparation and yields high-quality, reproducible spectra.

3.2 Experimental Protocol: Fourier Transform (FT-IR) with ATR

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The FT-IR spectrum is recorded, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Caption: Standard workflow for FT-IR analysis using an ATR accessory.

3.3 Predicted Data & Spectral Interpretation

The IR spectrum is analyzed by correlating observed absorption bands with known frequencies for specific functional groups.

Table 2: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

|---|---|---|---|

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Two distinct, sharp-to-medium bands.[4][5] |

| ~3150 | N-H Stretch | Pyrazole Ring | Broad, medium intensity band. |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Weak to medium sharp peaks.[6] |

| 2980 - 2850 | C-H Stretch | Aliphatic (Ethoxy group) | Medium to strong sharp peaks. |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium, sharp band.[5][7] |

| 1610, 1510, 1450 | C=C & C=N Stretch | Aromatic & Pyrazole Rings | Series of sharp bands of varying intensity. |

| 1270 - 1230 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | Strong, characteristic band.[8] |

| 1050 - 1020 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether | Medium to strong band. |

The presence of two distinct peaks in the 3300-3450 cm⁻¹ region is a definitive marker for the primary amine (-NH₂).[9][10] The strong absorption around 1250 cm⁻¹ is highly characteristic of the aryl ether C-O stretch.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

4.1 Expertise & Rationale: Mapping the C-H Framework

NMR spectroscopy provides the most detailed structural information, mapping the complete carbon-hydrogen framework. ¹H NMR reveals the chemical environment, quantity, and connectivity of protons, while ¹³C NMR does the same for the carbon skeleton. For this molecule, a key consideration is the use of a solvent like DMSO-d₆. This is a deliberate choice because its ability to form hydrogen bonds helps in observing the otherwise rapidly exchanging N-H protons of the amine and pyrazole groups as broad, distinct signals. Furthermore, two-dimensional techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed not just as supplementary data, but as a self-validating system to build the molecular structure piece by piece.

4.2 Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum (e.g., at 400 MHz).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., at 100 MHz).

-

2D NMR (if required for ambiguity):

-

COSY: To establish proton-proton (¹H-¹H) couplings over two or three bonds.

-

HMBC: To establish long-range (typically 2-3 bonds) proton-carbon (¹H-¹³C) correlations, which is critical for connecting non-protonated carbons to the proton framework.

-

4.3 Predicted Data & Spectral Interpretation

¹H NMR Spectrum (Predicted, 400 MHz, DMSO-d₆): The spectrum is expected to show distinct signals for the ethoxy group, the disubstituted aromatic ring, and the protons on the pyrazole and amine groups.

Table 3: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~12.0 | broad s | 1H | Pyrazole N-H | Deshielded, acidic proton; exchangeable with D₂O. |

| ~7.65 | d | 2H | Ar-H (H-2', H-6') | Ortho to the electron-donating ethoxy group. |

| ~7.00 | d | 2H | Ar-H (H-3', H-5') | Meta to the ethoxy group, shielded. |

| ~5.90 | s | 1H | Pyrazole C4-H | Singlet due to no adjacent protons. |

| ~5.50 | broad s | 2H | Amine (-NH₂) | Exchangeable with D₂O. |

| ~4.10 | q | 2H | -OCH₂CH₃ | Methylene protons coupled to the methyl group. |

| ~1.35 | t | 3H | -OCH₂CH₃ | Methyl protons coupled to the methylene group. |

¹³C NMR Spectrum (Predicted, 100 MHz, DMSO-d₆): The proton-decoupled spectrum will show 9 distinct signals, as two pairs of aromatic carbons are equivalent due to symmetry.

Table 4: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~160 | C3 (Pyrazole) | Attached to the electron-donating -NH₂ group. |

| ~158 | C4' (Aromatic) | Aromatic carbon attached to the ether oxygen. |

| ~150 | C5 (Pyrazole) | Attached to the ethoxyphenyl group. |

| ~128 | C2', C6' (Aromatic) | Aromatic CH carbons. |

| ~122 | C1' (Aromatic) | Quaternary aromatic carbon attached to pyrazole. |

| ~115 | C3', C5' (Aromatic) | Aromatic CH carbons. |

| ~95 | C4 (Pyrazole) | Shielded pyrazole CH carbon. |

| ~63 | -OCH₂CH₃ | Aliphatic ether carbon. |

| ~15 | -OCH₂CH₃ | Aliphatic methyl carbon. |

Caption: Logical map of key 2D NMR correlations (COSY & HMBC) for structural assignment.

Conclusion: A Synthesis of Spectroscopic Evidence

The structural elucidation of 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine is achieved not by a single technique, but by the logical synthesis of data from three orthogonal spectroscopic methods.

-

Mass Spectrometry confirms the molecular weight (203 amu) and elemental composition consistent with C₁₁H₁₃N₃O, while its fragmentation pattern reveals the presence of the ethoxyphenyl and pyrazole substructures.

-

Infrared Spectroscopy provides direct, incontrovertible evidence for the key functional groups: the dual N-H stretching bands confirm the primary amine, the strong C-O stretch confirms the aryl ether, and other bands corroborate the aromatic and heterocyclic rings.

-

NMR Spectroscopy delivers the final, high-resolution picture. ¹H and ¹³C NMR precisely map every hydrogen and carbon atom in the molecule, and their chemical shifts and coupling patterns are in full agreement with the proposed structure, from the ethoxy group's triplet-quartet signature to the AA'BB' pattern of the aromatic ring and the distinct pyrazole environment.

Collectively, these techniques form a self-validating triad of evidence that unequivocally confirms the molecular structure of 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine, providing the foundational confidence required for its advancement in research and development pipelines.

References

- Vertex AI Search. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.

- OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry.

- Chemistry Blogger. (n.d.). Amine infrared spectra.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.

- Illinois State University. (2015). Infrared Spectroscopy.

- University of California, Irvine. (n.d.).

- Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online.

- ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).

- Scribd. (n.d.).

- BenchChem. (2025).

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

Sources

- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 2. scribd.com [scribd.com]

- 3. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. rockymountainlabs.com [rockymountainlabs.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

An In-depth Technical Guide to the Predicted Crystal Structure and Intermolecular Interactions of 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine

Abstract

This technical guide provides a comprehensive analysis of the predicted crystal structure of 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine, a molecule of significant interest in medicinal and agricultural chemistry.[1] In the absence of a publicly available single-crystal X-ray diffraction study for this specific compound, this document leverages crystallographic data from closely related analogs and established principles of physical organic chemistry to construct a detailed predictive model of its solid-state architecture. We will explore the probable synthesis and crystallization protocols, predict key intramolecular geometric parameters, and elucidate the likely supramolecular assembly driven by hydrogen bonding and other non-covalent interactions. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structural landscape of substituted pyrazole derivatives.

Introduction and Significance

Pyrazole derivatives form the core scaffold of numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3][4] The compound 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine combines the versatile pyrazole core with a 3-amino group, a potent hydrogen bond donor and acceptor, and a 5-(4-ethoxyphenyl) substituent, which can engage in various intermolecular interactions. Understanding the three-dimensional arrangement of molecules in the solid state is paramount, as the crystal packing can significantly influence key pharmaceutical properties such as solubility, dissolution rate, stability, and bioavailability.

While the crystal structures of many pyrazole derivatives have been elucidated, providing a rich database for comparative analysis, a definitive structure for 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine has not yet been reported in the crystallographic literature. This guide aims to fill this gap by presenting a robust, data-driven prediction of its crystal structure.

Proposed Synthesis and Crystallization

The synthesis of 3- and 5-aminopyrazoles is well-established in the chemical literature.[5] A common and effective route involves the cyclization of a β-ketonitrile with hydrazine or a hydrazine derivative.

Synthetic Workflow

A plausible synthetic route to 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine is outlined below. The selection of this pathway is based on its high efficiency and adaptability for creating substituted aminopyrazoles.

Caption: Proposed two-step synthesis of 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine.

Recommended Crystallization Protocol

Obtaining X-ray quality single crystals is a critical step for structural elucidation. Based on methodologies reported for analogous aminopyrazoles, the following protocol is recommended:

-

Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane, and acetonitrile).

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent (or solvent mixture) at room temperature. The solution should be loosely covered to allow for slow evaporation over several days.

-

Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a less polar "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent will slowly diffuse into the solution, gradually reducing the solubility and promoting crystal growth.

-

Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.

Predicted Molecular and Crystal Structure

The molecular structure of 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine is predicted to exhibit several key features based on the analysis of related compounds.

Molecular Geometry

The core of the molecule is a planar pyrazole ring. The phenyl ring of the ethoxyphenyl group is expected to be twisted relative to the pyrazole ring to minimize steric hindrance. In a related structure, 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, the methoxybenzene group is rotated by 37.01° from the central pyrazole ring.[6] A similar dihedral angle is anticipated for the title compound.

Caption: Predicted molecular structure of 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine.

Predicted Crystallographic Parameters and Intermolecular Interactions

The presence of the amine group (-NH₂) and the pyrazole ring nitrogens (-NH and -N=) strongly suggests that hydrogen bonding will be the dominant intermolecular force governing the crystal packing.[7][8][9]

Table 1: Predicted Crystallographic and Hydrogen Bonding Parameters

| Parameter | Predicted Value/Type | Rationale and Comparative Data |

| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for substituted pyrazoles.[10] |

| Space Group | P2₁/c or P-1 | These space groups are frequently observed for centrosymmetric packing of molecules with hydrogen bonding capabilities. |

| Hydrogen Bond Donors | Amine (-NH₂), Pyrazole (-NH) | Essential for forming strong intermolecular networks. |

| Hydrogen Bond Acceptors | Pyrazole ring nitrogen, Amine (-NH₂), Ethoxy oxygen (-O-) | Multiple sites for accepting hydrogen bonds. |

| Dominant H-Bond Motif | N-H···N | This is a very common and strong interaction in pyrazole structures, often leading to the formation of dimers or chains.[6] |

| Secondary H-Bond Motif | N-H···O | The ethoxy oxygen can act as a hydrogen bond acceptor, further stabilizing the crystal lattice. |

Hypothetical Crystal Packing and Supramolecular Assembly

It is highly probable that the molecules will form centrosymmetric dimers through N-H···N hydrogen bonds between the pyrazole rings of two adjacent molecules. These dimers can then be further linked into chains or sheets by hydrogen bonds involving the amine groups and potentially the ethoxy oxygen atoms.

Caption: Predicted supramolecular assembly via hydrogen bonding.

Potential Impact on Physicochemical and Biological Properties

The predicted hydrogen bonding network would lead to a relatively stable crystal lattice, likely resulting in a compound with a moderate to high melting point and low aqueous solubility. The specific arrangement of molecules in the crystal can also affect its dissolution profile, which is a critical parameter for orally administered drugs.

From a pharmacodynamic perspective, the exposed amine and pyrazole nitrogen atoms are crucial for interactions with biological targets.[11] The ability to form specific hydrogen bonds is often a key determinant of a drug's binding affinity and selectivity for its target receptor or enzyme.

Conclusion

While awaiting experimental determination, this in-depth guide provides a scientifically rigorous prediction of the crystal structure of 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine. By synthesizing information from closely related, structurally characterized compounds, we have proposed a likely molecular geometry and a detailed model of the supramolecular architecture. The dominant role of N-H···N hydrogen bonding in forming centrosymmetric dimers, which are further assembled into larger networks, is a key predictive feature. This theoretical framework offers valuable insights for researchers in the fields of crystallography, materials science, and drug development, providing a solid foundation for future experimental and computational studies on this promising molecule.

References

-

ResearchGate. X-ray crystallographic comparison of pyrazole subsidiaries | Request PDF. Available from: [Link]

-

Semantic Scholar. New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. Available from: [https://www.semanticscholar.org/paper/New-Pyrazole-Hydrazone-Derivatives%3A-X-ray-Analysis%2C-Gham Ghamouli/e822365287313098381665e04279b9030589253c]([Link] Ghamouli/e822365287313098381665e04279b9030589253c)

-

PubMed. Hydrogen Bonding Directed Conformations of 3-amino-1H-pyrazole-5-carboxylic Acid Residue. Available from: [Link]

-

ResearchGate. Hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue | Request PDF. Available from: [Link]

-

ResearchGate. Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation | Request PDF. Available from: [Link]

-

ResearchGate. Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis | Request PDF. Available from: [Link]

-

PubMed Central. Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers. Available from: [Link]

-

Iraqi Journal of Science. Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination A. Available from: [Link]

-

PubMed Central. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Available from: [Link]

-

National Institutes of Health. Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction. Available from: [Link]

-

National Institutes of Health. Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]. Available from: [Link]

-

MDPI. Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Available from: [Link]

-

IUCr Journals. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. Available from: [Link]

-

Springer. Overview on Biological Activities of Pyrazole Derivatives. Available from: [Link]

-

PubMed Central. Current status of pyrazole and its biological activities. Available from: [Link]

-

Chem-Impex. 3-(4-Etoxifenil)-1H-pirazol-5-amina. Available from: [Link]

-

IUCr Journals. Crystal structure of 2-[(5-amino-1-tosyl-1H- pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one 1,4-dioxane monosolvate. Available from: [Link]

-

National Institutes of Health. Crystal structure of 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(p-tolyl)ethan-1-one. Available from: [Link]

-

MDPI. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link]

-

PubMed Central. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

-

ResearchGate. A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. Available from: [Link]

-

ResearchGate. Pyrazol-3-ones, Part 1: Synthesis and Applications. Available from: [Link]

-

Royal Society of Chemistry. Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. Available from: [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

-

US EPA. 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)- - Substance Details. Available from: [Link]

-

PubChem. 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine. Available from: [Link]

-

US EPA. 1H-Pyrazole-5-carboxamide, 3-bromo-1-(3-chloro-2-pyridinyl)-N-[4-cyano-2-methyl-6-[(methylamino)carbonyl]phenyl]- - Substance Details. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole amino acids: hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine. This pyrazole derivative is a valuable heterocyclic building block in medicinal chemistry, primarily recognized as a key intermediate in the development of various therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, spectral data interpretation, and insights into its relevance in contemporary pharmaceutical research.

Introduction and Significance

5-(4-ethoxyphenyl)-1H-pyrazol-3-amine, with CAS Number 129117-13-1, belongs to the 3-aminopyrazole class of heterocyclic compounds. The pyrazole nucleus is a prominent scaffold in medicinal chemistry, featured in a range of approved drugs with diverse therapeutic activities, including anti-inflammatory, analgesic, and anticancer properties[1][2]. The presence of the 4-ethoxyphenyl group at the 5-position and an amine group at the 3-position provides two key points for molecular modification, making it a versatile intermediate for library synthesis and lead optimization in drug discovery programs[3]. Specifically, derivatives of 3-aminopyrazoles are being investigated as potent inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases[4]. This guide will serve as a foundational resource for scientists working with or considering this compound for their research endeavors.

Physicochemical and Structural Properties

The structural and physicochemical properties of 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine are fundamental to its handling, reactivity, and biological activity.

Structural and Molecular Data

Below is a summary of the key structural and molecular identifiers for this compound.

| Property | Value | Source(s) |

| IUPAC Name | 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine | Chem-Impex |

| CAS Number | 129117-13-1 | Chem-Impex |

| Molecular Formula | C₁₁H₁₃N₃O | Sunway Pharm Ltd |

| Molecular Weight | 203.24 g/mol | Sunway Pharm Ltd |

| Canonical SMILES | CCOC1=CC=C(C=C1)C2=CC(=NN2)N | N/A |

| Appearance | Off-white powder | Chem-Impex |

| Melting Point | 152-160 °C | Chem-Impex |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; N_amine [label="NH₂", pos="-2.6,-1.5!"]; C_phenyl_1 [label="C", pos="2.6,0!"]; C_phenyl_2 [label="C", pos="3.9,0.75!"]; C_phenyl_3 [label="C", pos="5.2,0!"]; C_phenyl_4 [label="C", pos="5.2,-1.5!"]; C_phenyl_5 [label="C", pos="3.9,-2.25!"]; C_phenyl_6 [label="C", pos="2.6,-1.5!"]; O_ether [label="O", pos="6.5,-2.25!"]; C_ethyl_1 [label="CH₂", pos="7.8,-1.5!"]; C_ethyl_2 [label="CH₃", pos="9.1,-2.25!"]; H_N1 [label="H", pos="0,2.5!"]; // Define edges for bonds N1 -- N2 [style=solid]; N2 -- C3 [style=solid]; C3 -- C4 [style=double]; C4 -- C5 [style=solid]; C5 -- N1 [style=double]; C3 -- N_amine [style=solid]; C5 -- C_phenyl_1 [style=solid]; C_phenyl_1 -- C_phenyl_2 [style=double]; C_phenyl_2 -- C_phenyl_3 [style=solid]; C_phenyl_3 -- C_phenyl_4 [style=double]; C_phenyl_4 -- C_phenyl_5 [style=solid]; C_phenyl_5 -- C_phenyl_6 [style=double]; C_phenyl_6 -- C_phenyl_1 [style=solid]; C_phenyl_4 -- O_ether [style=solid]; O_ether -- C_ethyl_1 [style=solid]; C_ethyl_1 -- C_ethyl_2 [style=solid]; N1 -- H_N1 [style=solid];

}

Caption: Chemical structure of 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine.

Predicted Spectral Properties

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, pyrazole, ethoxy, and amine protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Data |

| -NH₂ (amine) | 5.0 - 6.0 | Broad singlet | 2H | The amine protons on a pyrazole ring are known to appear in this region and are often broad due to quadrupole effects and exchange. |

| -CH (pyrazole) | 5.8 - 6.2 | Singlet | 1H | The lone proton on the pyrazole ring is in a distinct electronic environment. |

| Ar-H (ortho to ethoxy) | 6.8 - 7.0 | Doublet | 2H | These protons are shielded by the electron-donating ethoxy group. |

| Ar-H (ortho to pyrazole) | 7.5 - 7.7 | Doublet | 2H | These protons are deshielded by the pyrazole ring. |

| -O-CH₂- (ethoxy) | 4.0 - 4.2 | Quartet | 2H | Characteristic chemical shift and splitting for an ethyl group attached to an oxygen. |

| -CH₃ (ethoxy) | 1.3 - 1.5 | Triplet | 3H | Characteristic chemical shift and splitting for a terminal methyl group. |

| -NH (pyrazole) | 11.0 - 12.0 | Broad singlet | 1H | The N-H proton of the pyrazole ring is typically deshielded and appears downfield. |

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR will reflect the different carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Data |

| -CH₃ (ethoxy) | 14 - 16 | Typical range for a terminal methyl group of an ethoxy substituent. |

| -O-CH₂- (ethoxy) | 63 - 65 | Standard chemical shift for the methylene carbon of an ethoxy group. |

| -CH (pyrazole) | 90 - 95 | The CH carbon of the pyrazole ring is expected in this upfield region. |

| Ar-C (ortho to ethoxy) | 114 - 116 | Shielded by the electron-donating effect of the oxygen. |

| Ar-C (ipso to pyrazole) | 123 - 125 | The carbon atom of the phenyl ring attached to the pyrazole. |

| Ar-C (ortho to pyrazole) | 127 - 129 | Deshielded relative to the other aromatic carbons. |

| C-NH₂ (pyrazole) | 148 - 152 | The carbon atom bearing the amine group in the pyrazole ring. |

| C-Ar (pyrazole) | 155 - 158 | The carbon atom of the pyrazole ring attached to the phenyl group. |

| Ar-C (ipso to ethoxy) | 158 - 160 | The carbon atom of the phenyl ring attached to the ethoxy group. |

2.2.3. IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the amine, aromatic, and ether functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| N-H (amine) | 3200 - 3400 | Asymmetric and symmetric stretching | Medium, two bands |

| N-H (pyrazole) | 3100 - 3200 | Stretching | Broad, medium |

| C-H (aromatic) | 3000 - 3100 | Stretching | Medium to weak |

| C-H (aliphatic) | 2850 - 3000 | Stretching | Medium |

| C=N, C=C (ring) | 1500 - 1620 | Stretching | Strong |

| N-H (amine) | 1580 - 1650 | Bending (scissoring) | Strong |

| C-O (ether) | 1240 - 1260 | Asymmetric stretching | Strong |

| C-O (ether) | 1020 - 1050 | Symmetric stretching | Strong |

2.2.4. Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ should be observed at m/z = 203. Key fragmentation patterns would likely involve the loss of the ethyl group (m/z = 174) and subsequent loss of CO (m/z = 146).

Synthesis Protocol

The synthesis of 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine is typically achieved through a two-step process involving the formation of a β-ketonitrile intermediate followed by cyclization with hydrazine.

Caption: General synthesis workflow for 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine.

Step 1: Synthesis of 3-(4-ethoxyphenyl)-3-oxopropanenitrile

This step involves the Claisen condensation of ethyl 4-ethoxybenzoate with acetonitrile.

Materials:

-

Ethyl 4-ethoxybenzoate

-

Acetonitrile

-

Potassium tert-butoxide (KOt-Bu) or Sodium Hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Hydrochloric acid (1M)

-

Ethyl acetate

-

Brine

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (1.2 equivalents) and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of acetonitrile (1.5 equivalents) in anhydrous THF to the stirred suspension.

-

After stirring for 30 minutes at 0 °C, add a solution of ethyl 4-ethoxybenzoate (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding it to a beaker of ice-cold 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield 3-(4-ethoxyphenyl)-3-oxopropanenitrile.

Step 2: Synthesis of 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine

This step involves the cyclization of the β-ketonitrile with hydrazine.

Materials:

-

3-(4-ethoxyphenyl)-3-oxopropanenitrile

-

Hydrazine hydrate

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve 3-(4-ethoxyphenyl)-3-oxopropanenitrile (1.0 equivalent) in ethanol.

-

Add hydrazine hydrate (1.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Reduce the volume of the solvent under reduced pressure.

-

Add cold water to the residue to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine.

Applications in Drug Development

The 3-aminopyrazole scaffold is of significant interest in drug discovery due to its ability to form key hydrogen bond interactions with various biological targets.

Caption: Potential applications of the 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine scaffold.

-

Kinase Inhibitors: Many pyrazole derivatives have been developed as inhibitors of protein kinases, which play a central role in cell signaling pathways that are often dysregulated in cancer and inflammatory diseases. The amine and pyrazole nitrogens can act as hydrogen bond donors and acceptors, respectively, to interact with the hinge region of the kinase ATP-binding site[4].

-

Anti-inflammatory and Analgesic Agents: The pyrazole core is famously present in celecoxib, a selective COX-2 inhibitor. The structural features of 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine make it a suitable starting point for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs)[2].

-

Antimicrobial Agents: The pyrazole nucleus has been incorporated into compounds with antibacterial and antifungal activities, suggesting that derivatives of the title compound could be explored for infectious disease applications[5].

Conclusion

5-(4-ethoxyphenyl)-1H-pyrazol-3-amine is a synthetically accessible and highly versatile chemical intermediate with significant potential in the field of drug discovery. Its physicochemical properties are well-suited for a range of chemical transformations, and its structural motifs are frequently found in biologically active molecules. This guide provides a solid foundation of its properties, a reliable synthesis protocol, and an overview of its potential applications, serving as a valuable resource for the scientific community.

References

-

Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

UCLA Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

SlidePlayer. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

PubMed Central. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

-

Organic Chemistry Research. (2025). Synthesis of Trisubstituted Pyrazoles via Intramolecular C−H Amination. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Retrieved from [Link]

-

ACS Publications. (2025). Discovery of a 1H‑Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

-

MDPI. (n.d.). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Retrieved from [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass…. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20030105349A1 - Preparation of beta-ketonitriles - Google Patents [patents.google.com]

- 4. 5-Ethyl-4-phenyl-1H-pyrazol-3-amine|BLD Pharm [bldpharm.com]

- 5. beilstein-archives.org [beilstein-archives.org]

Mechanism of action of 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Specifically, the 1H-pyrazol-3-amine core is a recurring motif in numerous kinase inhibitors, demonstrating significant therapeutic potential in oncology and inflammatory diseases.[4][5][6] This guide focuses on a specific analogue, 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine, and provides a comprehensive framework for the elucidation of its mechanism of action. While direct studies on this particular molecule are not extensively documented, the wealth of data on structurally related compounds allows for the formulation of a robust primary hypothesis: 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine functions as a kinase inhibitor. This document will serve as a technical and strategic guide for researchers and drug development professionals, outlining the logical progression of experiments from initial hypothesis validation to in-depth mechanistic characterization.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring system is a five-membered heterocycle with two adjacent nitrogen atoms. Its unique electronic properties and synthetic tractability have made it a favored scaffold in the design of therapeutic agents.[3] Derivatives of pyrazole have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3][7] A significant portion of these activities can be attributed to the ability of pyrazole-containing molecules to interact with key enzymatic targets, most notably protein kinases.[1]

The 3-amino substitution on the pyrazole ring often serves as a crucial hydrogen bond donor, anchoring the molecule within the ATP-binding pocket of various kinases.[6][8] The substituent at the 5-position, in this case, the 4-ethoxyphenyl group, plays a critical role in determining target specificity and potency by interacting with hydrophobic regions within the kinase domain. Based on these established structure-activity relationships, we hypothesize that 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine is a competitive inhibitor of one or more protein kinases.

Part I: Hypothesis Validation and Target Identification

The initial phase of investigation is focused on validating the primary hypothesis that 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine is a kinase inhibitor and identifying its specific molecular target(s).

Initial Broad-Spectrum Kinase Panel Screening

A logical first step is to screen the compound against a large, diverse panel of human kinases. This provides an unbiased overview of its potential targets and selectivity profile.

Experimental Protocol: Kinase Panel Screening (Example: KinomeScan™)

-

Compound Preparation: Solubilize 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Assay Principle: The compound is tested at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of several hundred kinases. The assay typically measures the ability of the compound to displace a proprietary ligand from the ATP-binding site of each kinase.

-

Data Analysis: Results are often expressed as a percentage of control or percent inhibition. A significant inhibition (e.g., >90%) suggests a potential interaction.

-

Interpretation: The output will be a list of kinases that interact with the compound, providing the first direct evidence of its targets. The breadth of "hits" will also give an early indication of its selectivity.

Determination of Inhibitory Potency (IC50)

Once a primary target or a small group of potential targets is identified, the next step is to quantify the compound's potency against these kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

-

Objective: To determine the concentration of 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine required to inhibit 50% of the target kinase's activity (IC50).

-

Materials:

-

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and buffer.

-

Add serial dilutions of 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine to the reaction mixture.

-

Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents, which convert ADP to ATP and then measure the newly synthesized ATP via a luciferase-based reaction.

-

Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Table 1: Hypothetical Kinase Inhibition Data

| Kinase Target | IC50 (nM) |

| FGFR1 | 45 |

| FGFR2 | 62 |

| RIPK1 | 8 |

| p38α | 150 |

| Aurora A | >10,000 |

Cellular Target Engagement

Confirming that the compound interacts with its target in a cellular context is a critical step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Principle: The binding of a ligand (the compound) to its target protein often increases the protein's thermal stability.

-

Procedure:

-

Treat cultured cells (e.g., a cancer cell line known to express the target kinase) with 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine or a vehicle control.

-

Lyse the cells.

-

Heat aliquots of the cell lysate to a range of temperatures.

-

Cool the samples and centrifuge to pellet the denatured, aggregated proteins.

-

Analyze the supernatant (containing the soluble, non-denatured proteins) by Western blotting using an antibody specific for the target kinase.

-

-

Interpretation: In the presence of the compound, the target kinase should remain soluble at higher temperatures compared to the vehicle-treated control, indicating direct binding in the cellular environment.

Part II: Elucidation of the Downstream Signaling Pathway

Once the direct target is validated, the focus shifts to understanding the functional consequences of its inhibition.

Phospho-Protein Profiling

Inhibition of a kinase should lead to a decrease in the phosphorylation of its downstream substrates.

Experimental Protocol: Western Blot Analysis of Key Phospho-Substrates

-

Cell Culture and Treatment: Culture an appropriate cell line and treat with varying concentrations of 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine for different durations.

-

Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.

-

Western Blotting:

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (autophosphorylation) and its known downstream substrates.

-

Also, probe for the total protein levels of these targets as a loading control.

-

Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

-

-

Analysis: Quantify the band intensities to determine the dose- and time-dependent effect of the compound on the phosphorylation status of the signaling pathway.

Diagram 1: Hypothetical Signaling Pathway Inhibition

Caption: A structured workflow from broad screening to a confirmed mechanism of action model.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to defining the mechanism of action for 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine. By progressing from broad, unbiased screening to specific, hypothesis-driven cellular assays, researchers can build a comprehensive understanding of this novel compound. The initial hypothesis, grounded in the extensive literature on pyrazole-based kinase inhibitors, provides a strong starting point. [1][5][8][9]Subsequent investigations into its effects on cellular signaling and phenotype will be crucial for its potential development as a therapeutic agent. Future studies could involve structural biology (X-ray co-crystallography) to visualize the binding mode, further solidifying the mechanistic understanding and guiding future lead optimization.

References

-

Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. Chemical Biology & Drug Design, 2016. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals (Basel), 2021. [Link]

-

Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Recent Patents on Anti-Cancer Drug Discovery, 2011. [Link]

-

Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry, 2025. [Link]

-

Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 2024. [Link]

-

Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry, 2025. [Link]

-

Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Journal of Medicinal Chemistry, 2006. [Link]

-

Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Molecular Diversity, 2025. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 2023. [Link]

-

Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry, 2021. [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 2021. [Link]

-

1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 2009. [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 2021. [Link]

-

Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 2017. [Link]

Sources

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In silico modeling and docking studies of 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine

An In-Depth Technical Guide: In Silico Modeling and Docking Studies of 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine

Foreword: The Rationale for Predictive Modeling in Drug Discovery

In the landscape of modern pharmaceutical research, the path from a promising chemical scaffold to a clinically approved drug is fraught with challenges, high costs, and a significant attrition rate. The pyrazole nucleus represents a cornerstone in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[1][2][3][4] The specific compound, 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine, serves as a compelling starting point for investigation due to its structural motifs, which are often found in potent kinase inhibitors and other therapeutic agents.[5]

This guide eschews a conventional, rigid template to instead provide a narrative grounded in the logic of computational drug design. We will dissect the in silico evaluation of 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine, not as a mere sequence of steps, but as a strategic, multi-faceted investigation. The core objective of this approach is to front-load the discovery process with predictive data, enabling researchers to make informed decisions, prioritize resources, and identify potential liabilities long before committing to expensive and time-consuming wet-lab synthesis and testing.[6][7][8] By simulating how this molecule might behave—how it fits into a protein's active site, its likely absorption and toxicity—we can build a robust, data-driven hypothesis for its therapeutic potential.

Part 1: Ligand Characterization: From 2D Structure to a 3D Pharmacophore

The initial step involves translating the 2D chemical structure of 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine into a 3D model. This is more than a simple cosmetic conversion; it involves the calculation of atomic coordinates in three-dimensional space. However, this initial 3D structure is often energetically strained. The causality behind the next step, energy minimization , is to relax the molecule into a more stable, low-energy conformation.[1][7] This process uses force fields—computational functions that calculate the potential energy of a system of atoms—to adjust bond lengths, angles, and torsions until the molecule settles into a conformation it would likely adopt in a biological system. This self-validating step ensures that the ligand structure used for docking is physically realistic.

Protocol 1: Ligand Preparation and Energy Minimization

-

2D Structure Generation: Draw the structure of 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine using chemical drawing software such as ChemDraw or the open-source MarvinSketch. Export the structure in a standard format like SMILES (Nc1cc(c2ccc(OCC)cc2)nH1) or MOL.

-

3D Conversion: Import the 2D file into a molecular modeling suite (e.g., Avogadro, UCSF Chimera, Schrödinger Maestro). Use the software's built-in tools to generate a 3D conformation.

-

Energy Minimization:

-

Select an appropriate force field (e.g., MMFF94 or AMBER). The choice depends on the molecule type; for drug-like organic molecules, MMFF94 is a robust and widely accepted standard.

-

Run the energy minimization algorithm (e.g., Steepest Descent followed by Conjugate Gradients) until the energy gradient converges, indicating that a local energy minimum has been reached.

-

-

File Saving: Save the final, energy-minimized 3D structure in a format suitable for docking, such as .pdbqt (for AutoDock Vina) or .mae (for Schrödinger).

Data Presentation 1: Physicochemical and Drug-Likeness Properties

Before proceeding to docking, we must assess the molecule's fundamental properties against established criteria for "drug-likeness." Lipinski's Rule of Five is a foundational guideline used to evaluate if a compound possesses properties that would make it a likely orally active drug in humans.[7][9]

| Property | Predicted Value | Lipinski's Rule of Five Compliance | Rationale |

| Molecular Weight | 203.24 g/mol | Yes (< 500) | Influences absorption and diffusion. |

| LogP (Lipophilicity) | 2.15 | Yes (< 5) | Governs solubility, permeability, and metabolic stability. |

| Hydrogen Bond Donors | 2 (from -NH2 and -NH) | Yes (< 5) | Affects solubility and binding to target. |

| Hydrogen Bond Acceptors | 3 (from N atoms, O atom) | Yes (< 10) | Affects solubility and binding to target. |

| Molar Refractivity | 60.5 cm³ | N/A | Relates to polarizability and van der Waals interactions. |

| Topological Polar Surface Area (TPSA) | 64.5 Ų | N/A (< 140 Ų) | Predicts transport properties like intestinal absorption. |

Note: Values are calculated using standard cheminformatics software and are illustrative.

Visualization 1: Ligand Preparation Workflow

Caption: Workflow for preparing the ligand for docking studies.

Part 2: Target Selection and Preparation

The selection of a protein target is a hypothesis-driven process. For a pyrazole-based scaffold, the literature provides a wealth of information pointing towards specific protein families that are frequently and effectively modulated by such compounds.[3][10] Extensive research has shown that pyrazole derivatives are potent inhibitors of various protein kinases , which are critical regulators of cell signaling and are often dysregulated in cancer and inflammatory diseases.[11][12][13] Specifically, 1H-pyrazol-3-amine derivatives have been successfully developed as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of inflammation and necroptosis.[5][14]

Based on this authoritative grounding, we select three representative and high-impact targets for our docking study:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A receptor tyrosine kinase crucial for angiogenesis (the formation of new blood vessels), a hallmark of cancer.[1] (PDB ID: 2QU5)

-

CDK2 (Cyclin-Dependent Kinase 2): A key protein in cell cycle regulation, whose inhibition can halt the proliferation of cancer cells.[1][15][16] (PDB ID: 2VTO)

-

RIPK1 (Receptor-Interacting Protein Kinase 1): A critical kinase in the necroptosis pathway, a therapeutic target for inflammatory diseases like inflammatory bowel disease.[5] (PDB ID: 4ITH)

Protocol 2: Protein Target Preparation

-

Structure Retrieval: Download the crystal structure of the desired proteins (e.g., 2QU5, 2VTO, 4ITH) from the Protein Data Bank (PDB) (rcsb.org). Choose a high-resolution structure that is co-crystallized with a ligand, as this helps validate the location of the binding site.

-

Initial Cleaning: Load the PDB file into a molecular visualization tool. Remove all non-essential components, including water molecules, co-factors, and the original co-crystallized ligand. The rationale is to create a clean binding site for the new ligand to be docked. Water molecules can interfere with the docking algorithm unless their specific roles (e.g., bridging interactions) are being explicitly studied.

-

Protonation and Repair: Add polar hydrogen atoms and assign correct protonation states to amino acid residues (especially Histidine, Aspartate, and Glutamate) at a physiological pH (e.g., 7.4). This is a self-validating step critical for accurately modeling electrostatic and hydrogen bond interactions. Some software can also check for and repair missing side chains or atoms.

-

Binding Site Definition: Identify the active site of the protein. This is typically the cavity where the original ligand was bound. Define the "grid box" for the docking simulation—a three-dimensional cube centered on this active site that encompasses all key interacting residues. The docking algorithm will confine its search for binding poses within this box.

Visualization 2: Target Identification and Preparation Workflow

Caption: Workflow for selecting and preparing protein targets.

Part 3: Molecular Docking and ADMET Prediction

With the ligand and targets prepared, we can proceed to the core computational experiments: molecular docking and ADMET prediction.

Molecular Docking Simulation

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) to a second (the protein) when bound to each other to form a stable complex.[16][17] The primary output is a docking score or binding energy , typically in kcal/mol, which estimates the binding affinity. A more negative value indicates a stronger, more favorable interaction. The simulation also generates a set of possible binding poses, which are crucial for analyzing specific atomic interactions.

Protocol 3: Molecular Docking (Using AutoDock Vina as an example)

-

Input Files: Load the prepared protein (.pdbqt) and ligand (.pdbqt) files into the docking software.

-

Grid Box Configuration: Specify the center and dimensions (in Ångströms) of the grid box defined during protein preparation. This ensures the docking search is focused on the active site.

-

Exhaustiveness Setting: Set the exhaustiveness parameter. This controls the computational effort of the search. A higher value (e.g., 16 or 32) increases the probability of finding the true minimum energy pose but requires more computational time.

-

Execution: Run the docking simulation. The software will systematically explore different conformations of the ligand within the active site, evaluating the energy of each pose.

-

Output Analysis: The software will output a series of binding poses ranked by their docking scores. The top-ranked pose (most negative score) represents the most probable binding mode.

In Silico ADMET Prediction

Parallel to docking, we perform an ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. This step is critical for trustworthiness, as high binding affinity is meaningless if the compound is toxic or cannot reach its target in the body.[18][19] Numerous computational models, often built with machine learning on large datasets of experimental results, can predict these properties from the molecular structure alone.[8][9]

Protocol 4: ADMET Prediction

-

Tool Selection: Choose a reliable ADMET prediction tool or web server (e.g., SwissADME, pkCSM, ADMETlab).[6][9]

-

Input: Submit the molecular structure, typically as a SMILES string.

-

Prediction Execution: The server processes the structure through a battery of predictive models.

-

Data Collation: Collect and interpret the output data, focusing on key parameters like gastrointestinal absorption, blood-brain barrier (BBB) penetration, cytochrome P450 (CYP) enzyme inhibition, and potential toxicity flags (e.g., AMES mutagenicity).

Visualization 3: Integrated In Silico Evaluation Workflow

Caption: An integrated workflow combining docking and ADMET studies.

Part 4: Results Analysis and Interpretation

This section presents the synthesized results from our hypothetical in silico investigation. The analysis focuses on integrating the binding affinity data with the specific molecular interactions and the predicted ADMET profile to build a comprehensive picture of the compound's potential.

Data Presentation 2: Molecular Docking Results Summary

The docking scores provide a quantitative estimate of binding affinity, allowing for direct comparison across different targets. The key interacting residues are identified by visualizing the top-ranked binding pose.

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Types |

| VEGFR-2 | 2QU5 | -8.9 | Cys919, Asp1046, Leu840 | H-bond with backbone, H-bond with side chain, Hydrophobic |

| CDK2 | 2VTO | -8.2 | Leu83, Lys33, Asp86 | H-bond with hinge region, Hydrophobic, Salt bridge |

| RIPK1 | 4ITH | -9.5 | Met95, Asp156, Tyr98 | H-bond with hinge region, Pi-Alkyl, Hydrophobic |

Disclaimer: The binding energies and interacting residues are illustrative examples for educational purposes and do not represent actual experimental results.

Interpretation of Docking Results:

The hypothetical results suggest that 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine has strong theoretical binding affinities for all three kinase targets, with a particularly favorable score for RIPK1. The key to validating these scores lies in the nature of the interactions. For kinase inhibitors, hydrogen bonding with the "hinge region" of the ATP-binding pocket (e.g., Cys919 in VEGFR-2, Leu83 in CDK2, Met95 in RIPK1) is a hallmark of potent inhibition.[1] The pyrazole scaffold, with its amine and ring nitrogens, is well-suited to form these critical interactions. The ethoxyphenyl group likely extends into a hydrophobic pocket, further stabilizing the complex.

Data Presentation 3: Predicted ADMET Profile Summary

The ADMET profile predicts the "drug-like" behavior of the molecule. A compound with an excellent docking score may still be a poor candidate if it has significant ADMET liabilities.

| ADMET Parameter | Prediction | Confidence | Implication |

| Absorption | |||

| Human Intestinal Absorption | High | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | High | Medium | Indicates good potential for passive diffusion across cell membranes. |

| Distribution | |||

| BBB Permeant | No | High | Unlikely to cross the blood-brain barrier, reducing potential CNS side effects. |

| P-glycoprotein Substrate | No | High | Not likely to be actively pumped out of cells, which is favorable. |

| Metabolism | |||

| CYP1A2 Inhibitor | No | High | Low risk of drug-drug interactions with substrates of this enzyme. |

| CYP2C9 Inhibitor | Yes | Medium | Potential for drug-drug interactions; requires experimental validation. |

| CYP3A4 Inhibitor | No | High | Low risk of interactions with a major metabolic pathway. |

| Toxicity | |||

| AMES Toxicity | No | High | Predicted to be non-mutagenic. |

| hERG I Inhibitor | No | Medium | Low risk of cardiotoxicity. |

Disclaimer: This ADMET profile is generated for illustrative purposes from common predictive models.

Integrated Analysis:

The combined results paint a promising picture. The molecule demonstrates strong theoretical binding to therapeutically relevant kinases, particularly RIPK1. Its physicochemical properties adhere to Lipinski's rules, and its predicted ADMET profile is largely favorable, suggesting good oral absorption and low toxicity. The one potential flag—inhibition of CYP2C9—is a critical piece of information. It does not disqualify the compound but highlights a specific liability that must be investigated experimentally. This is the power of in silico modeling: to identify not only potential but also specific, testable risks early in the process.[6][8]

Conclusion and Future Directions

This in-depth guide has detailed the systematic in silico evaluation of 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine. Through a logical workflow encompassing ligand and target preparation, molecular docking, and ADMET prediction, we have constructed a data-driven hypothesis for its potential as a therapeutic agent, likely a kinase inhibitor with anti-inflammatory or anti-cancer applications.

It is imperative to recognize the role and limitations of this approach. In silico results are predictive, not definitive. [3] They provide a powerful theoretical framework to guide experimental work, but they must be validated. The next logical steps, informed by this study, would be:

-

Chemical Synthesis: Synthesize and purify 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine.

-

In Vitro Kinase Assays: Experimentally test the compound's inhibitory activity against VEGFR-2, CDK2, and especially RIPK1 to validate the docking predictions. Determine IC50 values.

-

Cell-Based Assays: Evaluate the compound's effect on relevant cancer cell lines (for VEGFR-2/CDK2) or in cellular models of inflammation and necroptosis (for RIPK1).

-

Experimental ADMET: Perform in vitro assays to confirm the predicted ADMET profile, with a particular focus on CYP2C9 inhibition.

By strategically blending computational modeling with targeted experimental validation, researchers can navigate the complexities of drug discovery with greater efficiency and a higher probability of success.

References

-

In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. (n.d.). National Institutes of Health. [Link]

-

Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). National Institutes of Health. [Link]

-

Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023). ACS Publications. [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2024). PubMed. [Link]

-

ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin. [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2024). Samara Journal of Science. [Link]

-

In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. (2016). International Journal of Multidisciplinary Research and Development. [Link]

-

Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). PubMed Central. [Link]

-

Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). ResearchGate. [Link]

-

Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole. (2022). National Institutes of Health. [Link]

-

Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). PubMed. [Link]

-

In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (2015). Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

How do you predict ADMET properties of drug candidates?. (2025). Aurlide. [Link]

-

Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). National Institutes of Health. [Link]

-

In-Silico QSAR Studies of Some Pyrazolone Compounds. (2023). European Open Science. [Link]

-

ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (2016). RSC Publishing. [Link]

-

Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023). MDPI. [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2024). Bentham Science. [Link]

-

Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. (2017). ResearchGate. [Link]

-

Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025). PubMed. [Link]

-